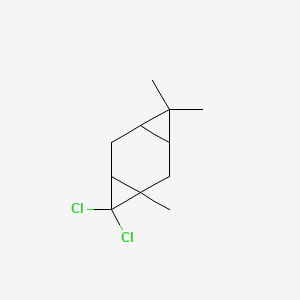
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide is a complex organic compound This compound is characterized by its unique structure, which includes a naphthalene ring, a hexyl chain, and various functional groups such as dimethylamino and diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and the functional groups. Common reagents used in the synthesis may include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as treating specific diseases or conditions.
Industry: It may be used in the development of new materials, including polymers, dyes, and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide may include other naphthalene derivatives with functional groups such as amino, alkyl, or acyl groups. Examples include:
- N-(2-Butyl-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-amino-acetamide
- N-(2-Butan-2-YL-6-methylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
33839-99-5 |
|---|---|
Formule moléculaire |
C28H45N3O |
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
N-[2-butan-2-yl-6-(dimethylamino)-2-naphthalen-1-ylhexyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C28H45N3O/c1-7-23(4)28(19-12-13-20-30(5)6,22-29-27(32)21-31(8-2)9-3)26-18-14-16-24-15-10-11-17-25(24)26/h10-11,14-18,23H,7-9,12-13,19-22H2,1-6H3,(H,29,32) |
Clé InChI |
SBVNQBCCWDJJLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CCCCN(C)C)(CNC(=O)CN(CC)CC)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


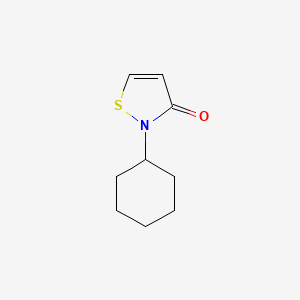
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
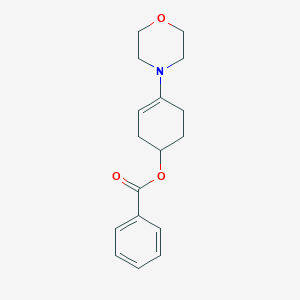



![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
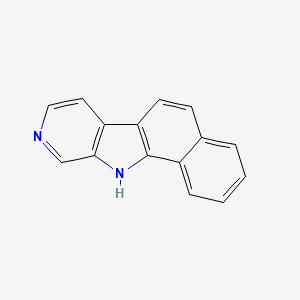
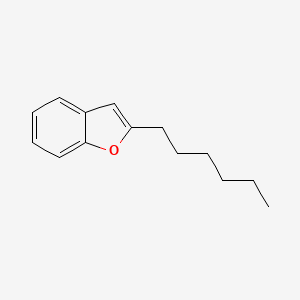
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
